(4'-甲基联苯-2-基)-甲醇

描述

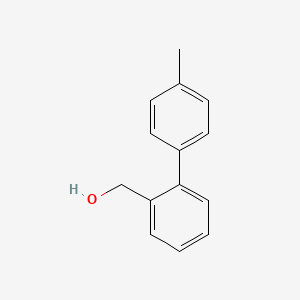

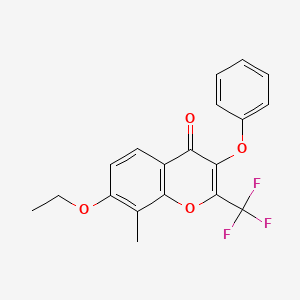

4'-Methylbiphenyl-2-yl)-methanol, commonly known as 4-MBM, is a synthetic organic compound with a variety of applications in scientific research. It is a phenolic compound with a relatively simple structure and can be synthesized in a laboratory setting. 4-MBM has been studied extensively due to its unique properties and potential applications in biochemistry and physiology.

科学研究应用

催化应用和材料合成

(4'-甲基联苯-2-基)-甲醇因其在催化过程和材料合成方面的潜力而受到探索。例如,它的甲基化反应,尤其是在超临界甲醇存在下的甲基化反应,引起了极大的兴趣。Horikawa 等人 (2004) 的研究深入探讨了使用超临界甲醇在沸石催化剂上将 4-甲基联苯形状选择性甲基化为 4,4'-二甲基联苯的过程。这一过程对于生产热致液晶和工程塑料的宝贵单体至关重要。他们发现,将超临界甲醇与 SAPO-11 催化剂相结合,可以对 4,4'-二甲基联苯产生高选择性,这证明了 (4'-甲基联苯-2-基)-甲醇在先进材料合成中的潜力 (Horikawa 等人,2004)。

甲基化机理

另一个研究方面集中在理解涉及 (4'-甲基联苯-2-基)-甲醇的甲基化机理上。沈等人 (2000) 使用改性沸石催化剂研究了 4-甲基联苯与甲醇的甲基化。他们发现,对催化剂进行特定的改性可以提高对所需产物的选择性,从而深入了解反应机理以及如何针对工业应用对其进行优化 (Shen 等人,2000)。

高级聚合物合成

(4'-甲基联苯-2-基)-甲醇的作用延伸到高级聚合物的合成中。郭等人 (2003) 和郭等人 (2004) 关于水热处理条件的影响和 ZSM-5 催化剂改性的研究突出了其在生产 4,4'-二甲基联苯(高级聚合物的先驱)中的重要性。这些研究强调了该化学物质的多功能性以及在创造具有增强性能的材料方面的潜力 (Guo 等人,2003); (Guo 等人,2004)。

作用机制

Target of Action

Similar compounds such as anacetrapib and Valsartan target the CETP (Cholesteryl Ester Transfer Protein) and the renin-angiotensin system (RAS) respectively . These targets play crucial roles in cardiovascular homeostasis .

Mode of Action

For instance, Anacetrapib, a CETP inhibitor, was developed to treat elevated cholesterol levels . Valsartan, on the other hand, inhibits the angiotensin-converting enzyme (ACE) or blocks the action of angiotensin II on its AT1 receptor .

Biochemical Pathways

Compounds like anacetrapib and valsartan affect the lipid metabolism and blood pressure regulation pathways respectively .

Pharmacokinetics

The pharmacokinetics of similar compounds like anacetrapib and valsartan have been studied .

Result of Action

Similar compounds like anacetrapib and valsartan have shown to decrease cholesterol levels and blood pressure respectively .

Action Environment

Factors such as temperature, ph, and presence of other compounds can potentially influence the action of similar compounds .

属性

IUPAC Name |

[2-(4-methylphenyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKTVZWAAJNVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-(Dimethylamino)pyrimidin-2-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2613583.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2613590.png)

![N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2613591.png)

![(2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2613597.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2613598.png)

![2-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2613599.png)

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B2613601.png)

![1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2613602.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2613603.png)